N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide
Description
N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring system substituted with trichloromethyl groups and a sulfonamide moiety
Properties
CAS No. |
61719-91-3 |
|---|---|
Molecular Formula |
C16H11Cl6NO4S |
Molecular Weight |
526.0 g/mol |
IUPAC Name |
N-phenyl-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C16H11Cl6NO4S/c17-15(18,19)13-11-8-10(28(24,25)23-9-4-2-1-3-5-9)6-7-12(11)26-14(27-13)16(20,21)22/h1-8,13-14,23H |
InChI Key |
CTLSWWCJHRJKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(OC3C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxine ring system This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-2,4-bis(trimethylsilyl)-4-pentenamide
- N-phenyl-2-trimethylsilylbenzamide
Comparison
Compared to similar compounds, N-Phenyl-2,4-bis(trichloromethyl)-2H,4H-1,3-benzodioxine-6-sulfonamide is unique due to its trichloromethyl and sulfonamide substituents. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the benzodioxine ring system also contributes to its stability and versatility in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
